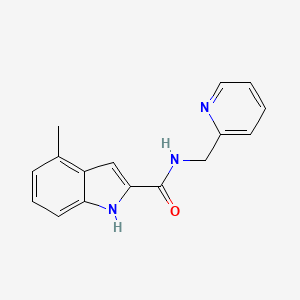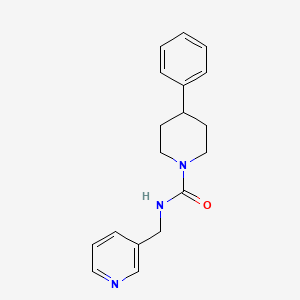
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A is not fully understood, but it is believed to work by disrupting the function of certain enzymes in the body. This disruption can lead to the inhibition of cancer cell growth and other biochemical and physiological effects.
Biochemical and Physiological Effects:
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune responses, and the regulation of lipid metabolism. These effects make it a promising compound for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A in lab experiments is its ability to inhibit cancer cell growth. This makes it a valuable tool for cancer research. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that fully explore its potential uses.
Orientations Futures
There are several future directions for research on (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A. One area of research could be to further explore its potential use in cancer research. Other areas of research could include investigating its potential use in the treatment of other diseases, such as autoimmune disorders or metabolic disorders. Additionally, research could be conducted to better understand its mechanism of action and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A involves the reaction of 4-chlorobenzaldehyde with 3,4-dihydro-2H-1,5-naphthyridine in the presence of a base catalyst. The resulting product is then subjected to further reactions to yield (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A.
Applications De Recherche Scientifique
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A has been studied extensively for its potential use in scientific research applications. One area of research that has shown promise is in the field of cancer research. Studies have shown that (4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone A has the potential to inhibit the growth of cancer cells, making it a promising candidate for further research.
Propriétés
IUPAC Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-5-11(6-8-12)15(19)18-10-2-3-13-14(18)4-1-9-17-13/h1,4-9H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVVMGUMMZCOHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=N2)N(C1)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)

![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)







